molecular formula C19H19N5O2S2 B13355763 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355763
M. Wt: 413.5 g/mol
InChI Key: LGFKSNOKGPVAPK-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These types of compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the fusion of triazole and thiadiazole ringsCommon reagents used in these reactions include hydrazine derivatives, sulfur, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate binding. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a naphthyl group and a piperidinyl moiety enhances its biological activity and specificity .

Properties

Molecular Formula

C19H19N5O2S2

Molecular Weight

413.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H19N5O2S2/c1-28(25,26)23-11-5-8-14(12-23)17-20-21-19-24(17)22-18(27-19)16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3

InChI Key

LGFKSNOKGPVAPK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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